molecular formula C21H19BrN2O5S B300734 2-[5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide

2-[5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide

Cat. No. B300734
M. Wt: 491.4 g/mol
InChI Key: URXRKKCUNXXCMW-NVMNQCDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide is a compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a thiazolidinone derivative that has shown promising results in various studies related to its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 2-[5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide involves the inhibition of various cellular signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications in cancer treatment, 2-[5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide has also been studied for its biochemical and physiological effects. This compound has been shown to have anti-inflammatory properties and has been studied for its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-[5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide in lab experiments is its specificity towards cancer cells. This compound has been shown to selectively target cancer cells and spare normal cells, which makes it a promising candidate for cancer treatment. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-[5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide. One potential direction is to study its potential applications in combination with other cancer treatments such as chemotherapy and radiation therapy. Another direction is to study its potential applications in the treatment of other diseases such as inflammatory bowel disease and multiple sclerosis. Additionally, further research is needed to optimize the synthesis of this compound and improve its solubility for in vivo administration.

Synthesis Methods

The synthesis of 2-[5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide involves the reaction of 2-bromo-5-ethoxy-4-hydroxybenzaldehyde with thiourea, followed by the reaction with 2-methylphenylacetic acid and acetic anhydride. The resulting compound is then purified to obtain the final product.

Scientific Research Applications

2-[5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide has been studied for its potential therapeutic applications in various fields of scientific research. One of the primary areas of research has been in the field of cancer treatment, where this compound has shown promising results in inhibiting cancer cell growth and inducing cancer cell death.

properties

Product Name

2-[5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide

Molecular Formula

C21H19BrN2O5S

Molecular Weight

491.4 g/mol

IUPAC Name

2-[(5Z)-5-[(2-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C21H19BrN2O5S/c1-3-29-17-8-13(14(22)10-16(17)25)9-18-20(27)24(21(28)30-18)11-19(26)23-15-7-5-4-6-12(15)2/h4-10,25H,3,11H2,1-2H3,(H,23,26)/b18-9-

InChI Key

URXRKKCUNXXCMW-NVMNQCDNSA-N

Isomeric SMILES

CCOC1=C(C=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3C)Br)O

SMILES

CCOC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3C)Br)O

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3C)Br)O

Origin of Product

United States

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